Methyl 5-iodopyrimidine-4-carboxylate
Description
Methyl 5-iodopyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methyl ester group at position 4 and an iodine substituent at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry and materials science due to their versatile reactivity and role as intermediates in synthesizing pharmaceuticals, agrochemicals, and functional materials. The iodine atom at position 5 introduces steric bulk and electron-withdrawing effects, influencing both the compound’s reactivity and intermolecular interactions in crystal packing .
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
methyl 5-iodopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 |
InChI Key |
MQXFOKSLOPDECG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-iodopyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the iodination of methyl pyrimidine-4-carboxylate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with functional groups like amines, thiols, or ethers.
Oxidation Reactions: Pyrimidine N-oxides are the primary products.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylate group.
Scientific Research Applications
Methyl 5-iodopyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-iodopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance the compound’s binding affinity to its target, while the carboxylate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Substituent Effects at Position 5
The substitution at position 5 significantly alters electronic and steric properties. Key analogs include:
*Similarity indices (0–1 scale) based on structural overlap with this compound.
†Calculated based on molecular formula C₇H₅IN₂O₂.
Key Observations :
- Iodine vs. Bromine/Chlorine: The larger atomic radius of iodine (1.98 Å vs.
- Electron-Withdrawing Effects : The iodo group’s moderate electronegativity (2.66) compared to bromo (2.96) may reduce electron withdrawal at the pyrimidine ring, altering reactivity in cross-coupling reactions.
Structural and Crystallographic Comparisons
- Dihedral Angles: In Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, the pyrimidine and fluorophenyl rings exhibit dihedral angles of 41.72°, 26.21°, and 36.49°, stabilized by intramolecular C–H⋯O hydrogen bonds .
- Hydrogen Bonding: Analogs like Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate rely on amino and ester groups for hydrogen bonding.
Physicochemical Properties
- Solubility : Methyl ester groups generally enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to free carboxylic acids . However, the iodo substituent’s hydrophobicity may reduce aqueous solubility relative to bromo analogs.

- Thermal Stability : Iodo derivatives often exhibit lower melting points than bromo/chloro analogs due to weaker intermolecular forces, though this is contingent on crystal packing efficiency .
Biological Activity
Methyl 5-iodopyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring and a carboxylate group at the 4-position. The molecular formula is . The halogen substituents, particularly iodine, are known to enhance biological activity by improving lipophilicity and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study found that compounds with halogen substitutions often demonstrate enhanced efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Anti-Cancer Potential
This compound has also been evaluated for its anti-cancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with specific cellular targets involved in cancer progression .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Similar compounds have shown potential as kinase inhibitors, which play crucial roles in signaling pathways related to cell growth and proliferation.
- DNA Interaction : The pyrimidine ring may facilitate interactions with nucleic acids, potentially leading to interference with DNA replication or transcription.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : Starting from simpler pyrimidine derivatives.
- Iodination : Introduction of the iodine substituent at position 5.
- Esterification : Conversion of the carboxylic acid group into a methyl ester.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Cell Line Studies : In a study involving various cancer cell lines (e.g., HeLa, MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM .
- Kinase Inhibition : Computational modeling studies suggested that this compound could serve as a lead compound for developing inhibitors targeting specific kinases involved in cancer signaling pathways.
Comparative Analysis
| Compound Name | Activity Type | IC50/MIC Values |
|---|---|---|
| This compound | Antimicrobial | MIC: 10–50 µg/mL |
| Methyl 6-Amino-5-Bromopyrimidine-4-Carboxylate | Anticancer | IC50: ~25 µM |
| Methyl 2,6-Dichloro-5-Iodopyrimidine-4-Carboxylate | Kinase Inhibition | IC50: 0.210–0.530 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

